3,4-Dimethyl-1-(2-phenylethyl)pyridinium

Description

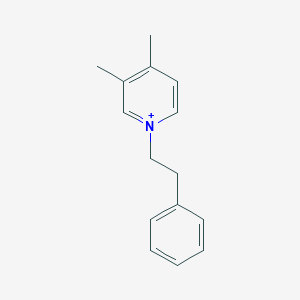

3,4-Dimethyl-1-(2-phenylethyl)pyridinium is a pyridinium salt characterized by a positively charged nitrogen-containing aromatic ring. Its structure includes a pyridinium core substituted with methyl groups at the 3- and 4-positions and a 2-phenylethyl chain at the 1-position. This cationic structure enhances its solubility in polar solvents compared to neutral aromatic compounds.

Pyridinium compounds are widely studied due to their roles in biological systems and industrial applications. For example, pyridinium nitrosamines like NNN (N-nitrosonornicotine) are tobacco carcinogens , highlighting the importance of substituent effects on toxicity.

Properties

Molecular Formula |

C15H18N+ |

|---|---|

Molecular Weight |

212.31 g/mol |

IUPAC Name |

3,4-dimethyl-1-(2-phenylethyl)pyridin-1-ium |

InChI |

InChI=1S/C15H18N/c1-13-8-10-16(12-14(13)2)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3/q+1 |

InChI Key |

ATQMMNJOTLBBJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=[N+](C=C1)CCC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-1-(2-phenylethyl)pyridinium typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3,4-dimethylpyridine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1-(2-phenylethyl)pyridinium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol under reflux conditions.

Substitution: Hydroxide ions in aqueous solution at elevated temperatures.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced pyridinium derivatives.

Substitution: Hydroxylated or aminated pyridinium compounds.

Scientific Research Applications

3,4-Dimethyl-1-(2-phenylethyl)pyridinium has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.

Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-1-(2-phenylethyl)pyridinium involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity and affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Pyridinium Derivatives

Pyridinium compounds vary significantly in biological activity and physicochemical properties based on substituents. Key comparisons include:

Key Findings :

Substituted Pyridines

Substituted pyridines with halogen or aryl groups exhibit distinct properties:

Key Findings :

Phenylethyl-Containing Compounds

Compounds with phenylethyl moieties span diverse functional groups:

Key Findings :

- Ionic pyridinium salts like the target compound are less volatile than esters (e.g., 2-phenylethyl acetate) , making them unsuitable for fragrance applications but relevant in non-volatile formulations.

- The phenylethyl group enhances interaction with hydrophobic environments, a trait exploited in drug delivery systems .

Research Implications and Gaps

- Toxicity Profile: Unlike NNN, the target compound lacks a nitroso group, suggesting lower carcinogenic risk . However, pyridinium salts can exhibit cytotoxicity depending on substituents, warranting further study.

- Synthetic Feasibility : highlights challenges in synthesizing multi-substituted pyridines, implying that the target compound may require optimized routes for high yield .

- Applications: Potential uses include ionic liquids (due to polarity) or intermediates in pharmaceuticals, leveraging the phenylethyl group’s bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.